![molecular formula C17H11NOS B14426307 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile CAS No. 79530-08-8](/img/structure/B14426307.png)
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H11NOS It is known for its unique structure, which includes a thiochromen ring fused with a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile typically involves the reaction of 4-oxothiochromen-3-ylmethyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s thiochromen ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the thiochromen ring.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Contains a pyrazole ring instead of a thiochromen ring.
Uniqueness
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is unique due to its thiochromen ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79530-08-8 |
|---|---|
Fórmula molecular |
C17H11NOS |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-[(4-oxothiochromen-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-8,11H,9H2 |
Clave InChI |
SVIQXWSMQSDYQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
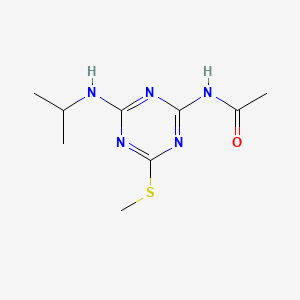
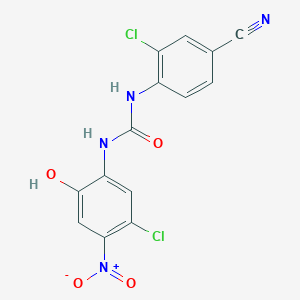
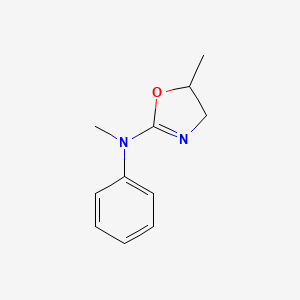
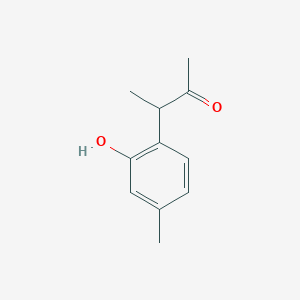
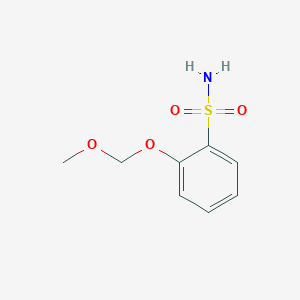
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
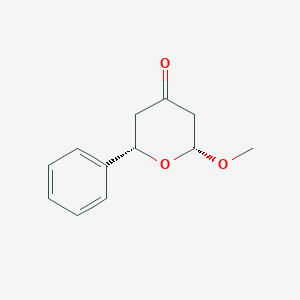
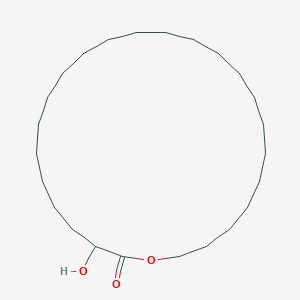
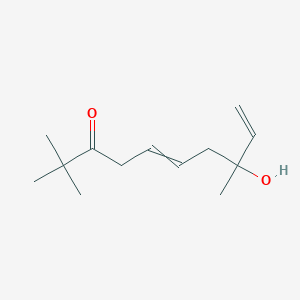

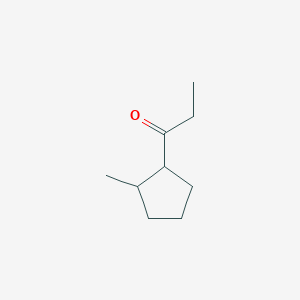
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
